Cas no 1892281-48-9 (2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol)

2-(1-Aminocyclopropyl)methyl-4-bromo-6-methoxyphenol is a specialized brominated phenolic compound featuring a cyclopropylamine substituent. Its unique structure, combining a brominated aromatic ring with a methoxy group and an aminocyclopropylmethyl moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups enhances its reactivity in selective functionalization reactions. The aminocyclopropyl group further contributes to its utility in constructing complex heterocyclic frameworks. This compound is particularly suited for applications requiring precise steric and electronic modulation, such as drug discovery and agrochemical development. Its stability under standard conditions ensures reliable handling and storage.
2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol structure
1892281-48-9 structure
Product name:2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol
CAS No:1892281-48-9
MF:C11H14BrNO2
Molecular Weight:272.138362407684
CID:6431137
PubChem ID:117432825

2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol
    • 1892281-48-9
    • EN300-1934415
    • 2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
    • インチ: InChI=1S/C11H14BrNO2/c1-15-9-5-8(12)4-7(10(9)14)6-11(13)2-3-11/h4-5,14H,2-3,6,13H2,1H3
    • InChIKey: KNILMGJCQDKORO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)CC1(CC1)N)O)OC

計算された属性

  • 精确分子量: 271.02079g/mol
  • 同位素质量: 271.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • XLogP3: 1.9

2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1934415-0.25g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
0.25g
$1196.0 2023-09-17
Enamine
EN300-1934415-10.0g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
10g
$5590.0 2023-06-01
Enamine
EN300-1934415-0.1g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
0.1g
$1144.0 2023-09-17
Enamine
EN300-1934415-0.5g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
0.5g
$1247.0 2023-09-17
Enamine
EN300-1934415-2.5g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
2.5g
$2548.0 2023-09-17
Enamine
EN300-1934415-1.0g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
1g
$1299.0 2023-06-01
Enamine
EN300-1934415-0.05g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
0.05g
$1091.0 2023-09-17
Enamine
EN300-1934415-5g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
5g
$3770.0 2023-09-17
Enamine
EN300-1934415-10g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
10g
$5590.0 2023-09-17
Enamine
EN300-1934415-1g
2-[(1-aminocyclopropyl)methyl]-4-bromo-6-methoxyphenol
1892281-48-9
1g
$1299.0 2023-09-17

2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol 関連文献

2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenolに関する追加情報

Comprehensive Overview of 2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol (CAS No. 1892281-48-9)

In the realm of organic chemistry and pharmaceutical research, 2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol (CAS No. 1892281-48-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its brominated phenol core and aminocyclopropyl moiety, serves as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its role in the development of novel bioactive molecules, particularly in the fields of drug discovery and medicinal chemistry.

The molecular structure of 2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol features a methoxy group and a bromo substituent, which contribute to its electron-rich aromatic system. This configuration enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a valuable building block for constructing complex heterocycles. Recent studies highlight its utility in synthesizing kinase inhibitors and antioxidant agents, aligning with the growing demand for targeted therapies in oncology and neurodegenerative diseases.

From a synthetic perspective, the aminocyclopropyl group in this compound introduces steric and electronic effects that can modulate the biological activity of derived molecules. This attribute has sparked interest in its use for fragment-based drug design, a strategy gaining traction in precision medicine. Additionally, the compound’s phenolic hydroxyl group offers a handle for further functionalization, enabling the creation of prodrugs or conjugates with improved pharmacokinetic properties.

In the context of green chemistry, 2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol has been evaluated for its compatibility with sustainable synthetic protocols. Researchers are investigating catalyst-free and solvent-free methodologies to reduce environmental impact, addressing the industry’s shift toward eco-friendly manufacturing. This aligns with global trends emphasizing carbon footprint reduction and circular economy principles.

The compound’s relevance extends to high-throughput screening (HTS) libraries, where its scaffold diversity aids in identifying lead compounds for orphan diseases. With the rise of AI-driven drug discovery, computational models frequently incorporate such structurally enriched intermediates to predict binding affinities and optimize ADMET profiles. This synergy between experimental and in silico approaches underscores its importance in modern pharmaceutical R&D.

Quality control and analytical characterization of 2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol rely on advanced techniques like HPLC-MS and NMR spectroscopy. These methods ensure batch-to-batch consistency, critical for regulatory compliance in GMP synthesis. Furthermore, its stability under various pH and temperature conditions makes it suitable for formulation studies, particularly in oral and topical delivery systems.

As the scientific community continues to explore structure-activity relationships (SAR), this compound’s derivatives are being probed for their efficacy against antibiotic-resistant pathogens—a pressing concern in global health. Its modular design also facilitates the development of fluorescent probes for imaging applications, contributing to advancements in diagnostic tools.

In summary, 2-(1-aminocyclopropyl)methyl-4-bromo-6-methoxyphenol (CAS No. 1892281-48-9) represents a multifaceted tool in contemporary chemical research. Its applications span from small-molecule therapeutics to material science, reflecting the interdisciplinary nature of modern science. As innovation accelerates, this compound is poised to play a pivotal role in addressing unmet medical and technological challenges.

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